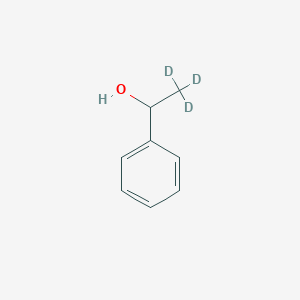

2,2,2-Trideuterio-1-phenylethanol

Description

Significance of Deuterium (B1214612) Incorporation in Mechanistic Investigations

Deuterium (²H or D), with a mass approximately twice that of protium (B1232500) (¹H), offers a significant mass difference that often leads to a pronounced and readily measurable kinetic isotope effect. hmdb.ca The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. libretexts.org Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will proceed at a slower rate when a C-D bond is broken instead. princeton.edu This primary kinetic isotope effect (kH/kD) can be a powerful indicator of C-H bond cleavage at the transition state.

Furthermore, even when the deuterated bond is not broken in the rate-determining step, a smaller, secondary kinetic isotope effect can be observed. These secondary effects arise from changes in the hybridization of the carbon atom to which the deuterium is attached and can provide valuable information about the structure of the transition state. wikipedia.org

The Role of 2,2,2-Trideuterio-1-phenylethanol as a Mechanistic Probe

This compound is a specialized isotopically labeled compound where the three hydrogen atoms on the methyl group of 1-phenylethanol (B42297) have been replaced with deuterium atoms. This specific labeling makes it an exceptional tool for probing a variety of reaction mechanisms, particularly in oxidation and dehydration reactions.

The presence of the trideuteriomethyl group allows researchers to investigate whether the C-H bonds of the methyl group are involved in the rate-determining step of a reaction. For instance, in an oxidation reaction where the alcohol is converted to a ketone, a significant kinetic isotope effect would suggest a mechanism involving the removal of a hydrogen atom from the methyl group in the slowest step. Conversely, the absence of a significant KIE would point towards a mechanism where these bonds remain intact during the rate-limiting phase.

One illustrative example of the power of deuterium labeling in a similar system is the hypochlorite (B82951) oxidation of 1-deuterio-1-phenylethanol to acetophenone. In a study designed for a physical chemistry laboratory setting, the reaction rate constant for the disappearance of 1-phenylethanol (kH) was compared to that of 1-deuterio-1-phenylethanol (kD). The observed kinetic isotope effect (kH/kD) was found to be robustly between 2.3 and 3.6, providing clear evidence for the cleavage of the C-H bond at the carbinol carbon in the rate-determining step of the oxidation. lu.se While this study focused on deuteration at the 1-position, the principles are directly applicable to understanding the mechanistic insights that can be gained from using this compound to probe reactions involving the methyl group.

By employing this compound, organic chemists can dissect reaction pathways with a high degree of precision, contributing to a more fundamental understanding of chemical reactivity and enabling the design of more efficient and selective synthetic methods.

Physicochemical Properties of this compound

| Property | Value (for 1-phenylethanol) | Reference |

| Molecular Formula | C₈H₇D₃O | |

| Molar Mass | 125.19 g/mol (calculated for deuterated) | |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | 20.7 °C | wikipedia.org |

| Boiling Point | 204 °C | wikipedia.org |

| Solubility in water | 1.95 g/dm³ | wikipedia.org |

| log P | 1.4 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575820 | |

| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17537-32-5 | |

| Record name | α-(Methyl-d3)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl(2,2,2-~2~H_3_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17537-32-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 2,2,2 Trideuterio 1 Phenylethanol and Its Stereoisomers

Direct Deuteration and Isotopic Exchange Strategies

Direct deuteration methods offer a straightforward approach to introduce deuterium (B1214612) into a target molecule. These strategies often involve the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium at specific molecular sites.

Reduction of Deuterated Precursors: Acetophenone-d3 as a Synthon

A common and effective method for the synthesis of 2,2,2-trideuterio-1-phenylethanol is the reduction of a deuterated precursor, specifically acetophenone-d3. medchemexpress.cominvivochem.com In this approach, the three deuterium atoms are already incorporated into the methyl group of the acetophenone molecule. Subsequent reduction of the carbonyl group then yields the desired deuterated alcohol.

The preparation of acetophenone-d3 can be achieved through various methods, including the Friedel-Crafts acylation of benzene with deuterated acetyl chloride. youtube.com Once acetophenone-d3 is obtained, its reduction to this compound can be accomplished using a variety of reducing agents. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is particularly important when synthesizing chiral stereoisomers.

| Reducing Agent | Reaction Conditions | Product | Stereoselectivity |

| Sodium borohydride (NaBH4) | Methanol, Room Temperature | Racemic this compound | Not stereoselective |

| Chiral reducing agents | Varies | Enantioenriched (R)- or (S)-2,2,2-trideuterio-1-phenylethanol | Dependent on the chiral agent |

| Catalytic hydrogenation (H2, catalyst) | Varies | Racemic this compound | Typically not stereoselective without chiral catalysts |

| This table presents common reducing agents for the conversion of acetophenone-d3 to this compound and their typical stereoselectivity. |

Isotope labeling experiments have shown that the reduction of acetophenone using deuterium sources can lead to deuterium incorporation at the stereogenic carbon, as well as at the methyl group. researchgate.net

Hydrogen-Deuterium Exchange (H/D Exchange) Methods at Specific Sites

Hydrogen-Deuterium (H/D) exchange reactions provide an alternative route for the synthesis of deuterated compounds by replacing specific hydrogen atoms with deuterium. wikipedia.org These methods can be catalyzed by acids, bases, or metals. wikipedia.org For the synthesis of this compound, H/D exchange can be targeted at the benzylic position of 1-phenylethanol (B42297).

Catalytic H/D exchange has been demonstrated as a valuable tool for site-selective deuteration. researchgate.net For instance, palladium on carbon (Pd/C) has been used as a catalyst in deuterium oxide (D2O) to facilitate H/D exchange at the benzylic site of various compounds. researchgate.net The efficiency of this exchange can be influenced by the catalyst, solvent, and reaction conditions. Recent studies have explored the use of palladium single-atom catalysts for the α-site-selective H/D exchange of benzylic alcohols. researchgate.net

Research has shown that under certain conditions, iridium catalysts can achieve high levels of deuteration at the α-position of 1-phenylethanol with high selectivity over the β-position. rsc.org For example, using an Iridium catalyst in the absence of a base, the α-position of 1-phenylethanol was deuterated to 95% with less than 3% deuterium incorporation at the β-position. rsc.org In contrast, under basic conditions, deuteration occurred at both the α (63%) and β (65%) positions. rsc.org

| Catalyst | Deuterium Source | Conditions | Deuteration Site & Efficiency | Reference |

| Iridium complex | D2O | Neutral | α-position (95% D), β-position (<3% D) | rsc.org |

| Palladium on Carbon (Pd/C) | D2O | Hydrogen atmosphere, room temp | Benzylic site | researchgate.net |

| Ruthenium on Carbon (Ru/C) | D2O | Varies | α-positions of alcohols | researchgate.net |

| This table summarizes different catalytic systems for H/D exchange in the synthesis of deuterated 1-phenylethanol. |

Enantioselective Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure stereoisomers of this compound is crucial for stereospecific mechanistic studies and as chiral building blocks. This can be achieved through enzymatic resolution of the racemic deuterated alcohol or by asymmetric synthesis.

Enzymatic Approaches for Chiral Resolution

Enzymatic kinetic resolution is a widely used method for separating enantiomers of chiral alcohols, including 1-phenylethanol. nih.govresearchgate.net This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity in catalyzing the acylation of one enantiomer of a racemic mixture at a much faster rate than the other. nih.gov This results in the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess.

The application of this method to racemic this compound allows for the preparation of its individual (R)- and (S)-enantiomers. Various lipases have been shown to be effective for the resolution of 1-phenylethanol, and these can be applied to its deuterated analog.

| Enzyme | Acyl Donor | Solvent | Outcome | Reference |

| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | n-Hexane | High enantiomeric excess of the remaining alcohol | nih.govresearchgate.net |

| Lipase from Pseudomonas cepacia | Diethyl carbonate | 2-Me-THF | Resolution of the corresponding amine precursor with 99% ee | mdpi.com |

| Acylase I from Aspergillus melleus | Vinyl acetate | Hexane | Stereoselective formation of an ester from the racemic alcohol | nih.govesf.edu |

| Lipase from Burkholderia cepacia | Vinyl acetate | n-heptane with [EMIM][BF4] | Enantiomerically pure 1-phenylethyl acetate (eep = 98.9%) | mdpi.com |

| This table showcases various enzymatic systems used for the kinetic resolution of 1-phenylethanol, which are applicable to its deuterated form. |

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. nih.gov Response surface methodology has been employed to optimize these parameters to achieve high enantiomeric excess and conversion. nih.gov

Asymmetric Catalysis in Deuterated Alcohol Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched deuterated compounds, avoiding the need for resolution of a racemic mixture. rsc.orgrsc.org This approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction that introduces the deuterium or creates the chiral center.

The asymmetric reduction of acetophenone-d3 using chiral catalysts and a hydrogen source, or the reduction of acetophenone with a chiral catalyst and a deuterium source, can produce enantioenriched this compound. Chiral catalysts, such as those based on rhodium, ruthenium, and iridium, have been successfully used for the asymmetric hydrogenation of ketones. rsc.org

For instance, asymmetric transfer hydrogenation using a chiral catalyst and a deuterium source like deuterated isopropanol or deuterated formic acid can lead to the formation of one enantiomer of the deuterated alcohol in excess. The stereoselectivity of these reactions is highly dependent on the catalyst-substrate interaction.

Recent advancements in asymmetric catalysis have focused on developing highly efficient and selective catalysts for the synthesis of chiral deuterated compounds. rsc.orgnih.govresearchgate.net These methods often provide high levels of deuterium incorporation and excellent enantioselectivity under mild reaction conditions. rsc.org

| Catalytic System | Deuterium Source | Substrate | Product | Key Features | Reference |

| Rh-dipamp | D2 | α,β-unsaturated carbonyl compounds | Chiral deuterated compounds | High enantiomeric excess (99% ee) | rsc.org |

| Cu-catalyzed asymmetric silane reduction | EtOD | Ketones | Chiral deuterated compounds | Mild conditions, high versatility | rsc.org |

| Cu(I)-catalyzed 1,3-dipolar cycloaddition with H/D exchange | D2O | Glycine-derived aldimine esters | Enantioenriched α-deuterated pyrrolidine derivatives | High level of deuterium incorporation | rsc.orgnih.gov |

| This table provides examples of asymmetric catalytic systems for the synthesis of chiral deuterated compounds. |

Computational Chemistry and Theoretical Modeling of 2,2,2 Trideuterio 1 Phenylethanol Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Spectroscopic Properties

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and predicting the spectroscopic properties of molecules. For 2,2,2-Trideuterio-1-phenylethanol, these calculations can accurately forecast how the isotopic substitution at the C2 position influences its vibrational and magnetic resonance spectra.

Theoretical computations allow for the a priori prediction of spectroscopic parameters, which is invaluable for interpreting experimental data and confirming structural assignments. nih.gov Methods like DFT using the B3LYP functional with a 6-311G** or similar basis set are commonly employed to calculate vibrational frequencies and NMR chemical shifts. nih.govscifiniti.com

Infrared (IR) and Raman Spectroscopy: The primary effect of deuteration in this compound is observed in its vibrational spectra. The C-D bonds are stronger and have a larger reduced mass than C-H bonds, causing the corresponding stretching and bending vibrations to appear at lower frequencies. libretexts.org QM calculations can predict these isotopic shifts with high accuracy. For instance, the symmetric and asymmetric C-H stretching vibrations of a methyl group, typically found in the 2860–2960 cm⁻¹ region, are expected to shift to significantly lower wavenumbers for the trideuteriomethyl (-CD₃) group. scifiniti.com These calculations are crucial for assigning specific bands in the experimental IR and Raman spectra. scifiniti.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the ¹H NMR spectrum is simplified due to the replacement of three protons with deuterium (B1214612), the ¹³C NMR spectrum provides clear evidence of deuteration. The carbon atom bonded to deuterium (C2) exhibits a characteristic multiplet due to ¹³C-²H coupling and an isotopic shift (typically a slight upfield shift) compared to the non-deuterated analog. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in DFT calculations to predict these chemical shifts. nih.gov

Table 1: Predicted Vibrational Frequency Shifts for this compound vs. 1-Phenylethanol (B42297) Note: These are illustrative values based on typical isotopic effects. Actual values would be derived from specific DFT calculations.

| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |

| Asymmetric C-H/C-D Stretch | ~2960 cm⁻¹ | ~2200 cm⁻¹ |

| Symmetric C-H/C-D Stretch | ~2870 cm⁻¹ | ~2100 cm⁻¹ |

| Asymmetric C-H/C-D Bend | ~1460 cm⁻¹ | ~1050 cm⁻¹ |

| Symmetric C-H/C-D Bend | ~1380 cm⁻¹ | ~980 cm⁻¹ |

The flexibility of the ethyl chain in 1-phenylethanol allows it to adopt several stable conformations (conformers). researchgate.net Computational studies on the parent compound and related molecules like 2-phenylethanethiol have shown that the most stable conformer is a gauche form. nih.govresearchgate.net This stability is attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the phenyl ring (O-H···π interaction). researchgate.netresearchgate.net

For this compound, the conformational landscape is expected to be very similar. Quantum chemical calculations can map the potential energy surface by rotating the dihedral angles of the side chain. These calculations confirm that the gauche conformer, which allows for the O-H···π interaction, is the global minimum, while the anti (or trans) conformer is higher in energy. nih.govresearchgate.net The substitution of H with D at the C2 position has a negligible effect on the relative energies of the conformers but subtly alters the zero-point vibrational energies (ZPVE), which can be precisely calculated. princeton.edu

Intermolecular interactions, such as the formation of dimers in the gas phase or in solution, can also be modeled. Studies on mixed dimers of 2-phenylethanol and 2-phenylethanethiol have explored the competition between different types of hydrogen bonds, such as O-H···S and S-H···O. ehu.es For this compound, modeling its interaction with itself or with solvent molecules can reveal the preferred hydrogen bonding patterns and their corresponding interaction energies.

Table 2: Calculated Relative Energies of 1-Phenylethanol Conformers Data adapted from studies on 2-phenylethanol and its analogs. The relative energies for the deuterated compound are expected to be very similar.

| Conformer | Dihedral Angle (C-C-O-H) | Key Intramolecular Interaction | Relative Energy (kJ/mol) |

| Gauche (Ggπ) | Skew | O-H···π | 0.00 (Global Minimum) researchgate.netresearchgate.net |

| Anti (At) | Anti-periplanar | None | > 2.0 researchgate.net |

Molecular Dynamics (MD) Simulations in Mechanistic Contexts

Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations provide a detailed view of molecular motions, conformational changes, and interactions over time.

For this compound, MD simulations can be employed to understand its dynamics in various environments. For instance, in a solvent like water or within a protein active site, MD can track the rotational motion of the -CD₃ group, the flexibility of the ethyl chain, and the formation and breaking of hydrogen bonds. These simulations are particularly valuable when combined with experimental techniques like ²H solid-state NMR. nih.gov The trajectories from MD simulations can be used to directly predict NMR observables, such as line shapes and relaxation times, providing a robust interpretation of the experimental data in terms of specific molecular motions like librations and jumps. nih.gov

Transition State Modeling and KIE Prediction

One of the most significant applications of computational chemistry for isotopically labeled compounds is the modeling of reaction transition states (TS) and the prediction of kinetic isotope effects (KIEs). nih.gov The KIE is the ratio of the reaction rate of a light isotopologue (k_light) to that of a heavy isotopologue (k_heavy). libretexts.org It provides profound insight into the rate-determining step of a reaction mechanism. princeton.edu

For a reaction involving this compound, such as the enzymatic oxidation of the hydroxyl group at C1, the deuteration is at the adjacent carbon (the β-position). This setup leads to a secondary kinetic isotope effect (SKIE). Unlike primary KIEs, where the bond to the isotope is broken in the TS, SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state.

Quantum mechanical methods (DFT or combined QM/MM) can be used to calculate the structures and vibrational frequencies of the ground state reactant and the transition state. nih.gov The KIE can then be predicted from the differences in zero-point vibrational energies. princeton.edu For the oxidation of 1-phenylethanol, the reaction proceeds from an sp³-hybridized C1 carbon in the reactant to an sp²-hybridized carbon in the product (acetophenone). This change in hybridization alters the vibrational modes involving the adjacent C2-D bonds. Modeling this change allows for the prediction of the SKIE (k_H/k_D). The magnitude of the SKIE can help determine the geometry and nature of the transition state. nih.govnih.gov

Table 3: Illustrative Predicted Secondary KIEs for a Hypothetical Oxidation of 1-Phenylethanol

| Assumed Transition State | Hybridization at C1 | Predicted k_H/k_D (per D) | Mechanistic Implication |

| Early TS (Reactant-like) | sp³ | ~1.02 | Minimal change in vibrational environment |

| Late TS (Product-like) | sp² | ~0.95 | Significant change in C-C-H bending modes |

| Symmetrical TS | Intermediate | ~0.98 - 1.05 | Depends on specific geometry |

Enzyme-Substrate Docking and Catalytic Cycle Simulation for Deuterated Analogs

Understanding how this compound interacts with an enzyme is crucial for studies in biocatalysis and enzymology. Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. mdpi.com

For this compound, docking into the active site of an alcohol dehydrogenase (ADH) would predict a binding pose virtually identical to that of its non-deuterated counterpart. The simulation would place the C1 hydroxyl group and its attached hydrogen in proximity to the enzyme's catalytic residues and the NAD⁺ cofactor. nih.gov Docking analysis helps to identify key hydrophobic and hydrogen-bonding interactions that stabilize the enzyme-substrate complex. nih.gov

Following docking, more advanced QM/MM simulations can model the entire catalytic cycle. These simulations can trace the reaction pathway, including substrate binding, the hydride transfer step (from C1 to NAD⁺), and product release. Using the deuterated analog in these simulations allows for the calculation of the KIE, providing a direct link between the enzyme's structure, its catalytic mechanism, and the experimentally observable reaction rates. nih.gov

The insights gained from docking and simulation of deuterated substrates can be applied to the rational design of improved biocatalysts. researchgate.net Enzymes like 1-phenylethanol dehydrogenase (PED) are often highly stereoselective, producing a single enantiomer of a chiral product. nih.gov By understanding the precise interactions that govern substrate binding and stereoselectivity, researchers can introduce targeted mutations to alter these properties. nih.gov

For example, if docking simulations reveal that a specific amino acid residue creates steric hindrance that disfavors one enantiomer, that residue can be mutated to a smaller one (e.g., Tryptophan to Alanine) to create space and potentially invert or enhance the enzyme's stereoselectivity. nih.gov Using deuterated analogs like this compound as mechanistic probes can help validate that the redesigned enzyme operates through the intended catalytic pathway. This synergy between computational modeling and experimental enzymology accelerates the development of efficient and highly selective biocatalysts for synthesizing valuable chiral compounds. researchgate.netnih.gov

Research Applications and Future Directions of 2,2,2 Trideuterio 1 Phenylethanol

Role as a Standard in Advanced Analytical Methods

Deuterated compounds are frequently employed as internal standards in analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The use of 2,2,2-Trideuterio-1-phenylethanol as an internal standard offers several advantages that enhance the accuracy and precision of analytical measurements.

Key Advantages:

Similar Physicochemical Properties: As an isotopologue of the analyte, this compound exhibits nearly identical chemical and physical properties to the non-deuterated 1-phenylethanol (B42297). This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, leading to more reliable quantification.

Correction for Matrix Effects: In complex biological or environmental samples, matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement in mass spectrometry. Since the deuterated standard is similarly affected by the matrix, it can be used to correct for these variations, thereby improving the accuracy of the results.

Improved Precision: The use of an internal standard corrects for variations in sample volume, injection volume, and instrument response, leading to improved precision and reproducibility of the analytical method.

Illustrative Data for Method Validation using a Deuterated Standard

The following table illustrates typical parameters evaluated during the validation of an analytical method using a deuterated internal standard like this compound for the quantification of 1-phenylethanol.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding for a GC-MS Method |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 80-120% | 95-105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |

| Specificity | No interference at the retention time of the analyte and standard | Confirmed by mass spectra |

This table is illustrative and represents typical data for methods using deuterated internal standards. Specific values would be determined during experimental validation.

Contributions to Stereochemical Understanding and Chiral Recognition Research

The study of stereochemistry and chiral recognition is crucial in fields such as pharmacology and materials science. While research on the direct impact of deuteration at the C2 position of 1-phenylethanol on its stereochemical properties is not extensively documented, the principles of isotopic substitution can provide insights into these areas.

The introduction of deuterium (B1214612) can have subtle effects on the vibrational modes and bond lengths of a molecule, which in turn can influence its chiroptical properties, such as optical rotation and circular dichroism. High-resolution analytical techniques would be required to observe these small differences.

In chiral recognition studies, this compound could be used to probe the interactions between the enantiomers of 1-phenylethanol and a chiral stationary phase in chromatography or a chiral selector in spectroscopy. By comparing the behavior of the deuterated and non-deuterated enantiomers, researchers could gain a deeper understanding of the forces driving chiral recognition, such as hydrogen bonding and van der Waals interactions.

Research Findings on Chiral Separation of 1-Phenylethanol

The enantiomers of 1-phenylethanol are commonly separated using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). The following table summarizes typical chromatographic conditions for such separations.

| Chromatographic Technique | Chiral Stationary Phase | Mobile Phase / Carrier Gas | Detection Method |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | UV Detector |

| Chiral GC | Cyclodextrin-based (e.g., Astec CHIRALDEX B-PM) | Helium | Flame Ionization Detector (FID) |

Insights into Solvent Effects and Reaction Environment Studies

The environment in which a chemical reaction takes place, particularly the solvent, can significantly influence its rate, selectivity, and mechanism. Isotopic labeling, including the use of deuterated compounds like this compound, is a powerful tool for studying these solvent effects.

The "solvent isotope effect" refers to the change in reaction rate when a protic solvent (like water or methanol) is replaced with its deuterated counterpart (D₂O or CD₃OD). By studying the reactions of this compound in different solvents, researchers can gain insights into the role of the solvent in the reaction mechanism, particularly in proton transfer steps.

Furthermore, spectroscopic techniques such as NMR can be used to study the interactions between this compound and solvent molecules. The deuterium signal provides a sensitive probe to investigate changes in the local environment of the molecule, offering information on hydrogen bonding and other intermolecular interactions.

Future Perspectives in Isotopic Tracer Studies and Mechanistic Elucidation

The use of isotopically labeled compounds as tracers is a cornerstone of mechanistic studies in chemistry and biology. nih.gov this compound has significant potential for future applications in these areas.

Future Research Directions:

Metabolic Pathway Elucidation: In metabolic studies, this compound can be used as a tracer to follow the biotransformation of 1-phenylethanol in living organisms. By tracking the deuterium label, researchers can identify metabolites and elucidate the enzymatic pathways involved.

Reaction Mechanism Studies: In chemical synthesis, this deuterated compound can be used to probe reaction mechanisms. For example, by observing the fate of the deuterium atoms, it is possible to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect.

Environmental Fate and Transport: As 1-phenylethanol is a volatile organic compound found in some industrial processes and natural products, this compound could be used as a tracer to study its environmental fate, including its transport, degradation, and interaction with soil and water systems.

Advanced Materials: The unique vibrational properties of deuterated compounds are being explored in the development of advanced materials, such as in organic light-emitting diodes (OLEDs), where deuteration can enhance device stability and longevity. ich.org Future research may explore the incorporation of deuterated phenylethanol moieties into polymers or other materials to tailor their properties.

The continued development of more sensitive analytical instrumentation will further expand the utility of this compound in these and other emerging areas of scientific inquiry.

Q & A

Basic: What are the optimized synthetic routes for 2,2,2-Trideuterio-1-phenylethanol to ensure high isotopic purity?

Methodological Answer:

Deuterium incorporation typically involves selective reduction or isotopic exchange. For this compound, a common approach is the reduction of 1-phenylethanone (acetophenone) using deuterated reducing agents like sodium borodeuteride (NaBD₄) in deuterated solvents (e.g., D₂O or CD₃OD). Key steps include:

- Step 1: Dissolve acetophenone in anhydrous THF under inert atmosphere.

- Step 2: Add NaBD₄ stoichiometrically to ensure complete deuteration at the β-position.

- Step 3: Quench the reaction with D₂O to avoid proton back-exchange.

- Step 4: Purify via fractional distillation or column chromatography to isolate the deuterated product.

Isotopic purity (>98%) is verified via mass spectrometry (MS) and ²H NMR .

Basic: How can researchers validate the deuteration pattern and isotopic purity of this compound?

Methodological Answer:

Validation requires a combination of analytical techniques:

- Mass Spectrometry (MS): High-resolution MS detects the mass shift (+3 Da) from deuterium substitution. Isotopic distribution patterns confirm positional deuteration.

- ²H NMR Spectroscopy: Direct observation of deuterium signals at ~2.0–2.5 ppm (for CH₂D groups) distinguishes deuteration sites.

- Infrared (IR) Spectroscopy: C-D stretching vibrations appear at ~2100–2200 cm⁻¹, contrasting with C-H (~2800–3000 cm⁻¹).

- Isotope Ratio Monitoring (IRMS): Quantifies deuterium abundance relative to natural abundance .

Advanced: How does deuteration affect the conformational dynamics of this compound compared to its non-deuterated analog?

Methodological Answer:

Deuteration alters rotational and vibrational energies, impacting conformational stability. Microwave spectroscopy (free jet expansion) is ideal for studying these effects:

- Experimental Setup: Vaporize the compound in a carrier gas (e.g., Ne or Ar) and expand it through a nozzle to induce rotational cooling.

- Data Analysis: Compare rotational constants (B, C) between deuterated and non-deuterated species. For this compound, reduced zero-point energy from deuterium increases the energy barrier for conformational interconversion (e.g., gauche ↔ anti).

- Computational Validation: Density Functional Theory (DFT) simulations predict isotopic shifts in rotational spectra, confirming experimental assignments .

Advanced: What kinetic isotope effects (KIEs) are observed in reactions involving this compound, and how do they inform reaction mechanisms?

Methodological Answer:

Deuterium substitution at the β-position induces primary KIEs (k_H/k_D > 1) in reactions involving C-H(D) bond cleavage. For example:

- Esterification Studies: Compare rates of ester formation using deuterated vs. non-deuterated ethanol. A KIE of ~2–3 suggests a rate-limiting step involving C-H bond breaking (e.g., acid-catalyzed proton transfer).

- Oxidation Reactions: Use kinetic trapping experiments with TEMPO or KMnO₄ to measure KIEs in alcohol → ketone conversions. Larger KIEs (k_H/k_D ≈ 6–7) indicate tunneling effects in hydrogen abstraction.

These data refine mechanistic models, distinguishing between concerted or stepwise pathways .

Advanced: Which advanced spectroscopic techniques are most effective for characterizing deuterium-dependent vibrational modes in this compound?

Methodological Answer:

- Terahertz (THz) Spectroscopy: Probes low-frequency torsional modes (10–100 cm⁻¹) sensitive to isotopic substitution. Deuterium reduces vibrational frequencies by ~√2, aiding mode assignment.

- Inelastic Neutron Scattering (INS): Detects vibrational overtones and combination bands obscured in IR. INS is isotope-selective, highlighting C-D bending modes.

- Two-Dimensional Infrared (2D-IR): Resolves anharmonic couplings between C-D stretches and adjacent functional groups (e.g., phenyl ring vibrations).

These techniques map isotopic perturbations to molecular structure and dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.